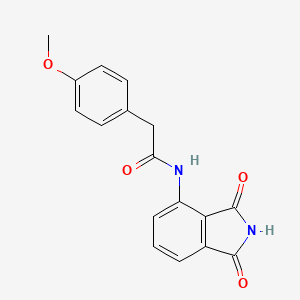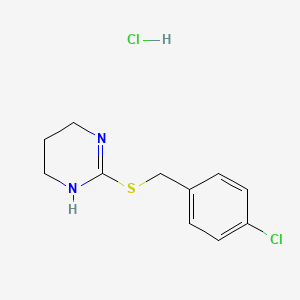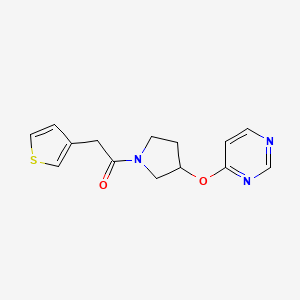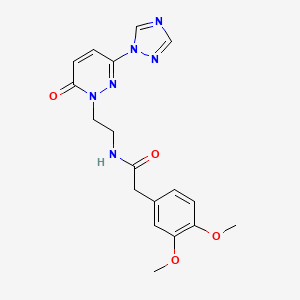
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXAA was initially developed as an antitumor agent and has shown promising results in preclinical studies.
Mechanism of Action
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide exerts its antitumor activity by activating the immune system and inducing tumor necrosis. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide stimulates the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), which are involved in the immune response against tumors. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide also disrupts the blood supply to tumors by inducing vascular permeability and causing the death of endothelial cells.
Biochemical and Physiological Effects:
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has been shown to induce a wide range of biochemical and physiological effects in animal models. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide increases the production of cytokines, such as TNF-α, IL-6, and IFN-γ, which are involved in the immune response against tumors. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide also increases the levels of reactive oxygen species (ROS) in tumor cells, which can lead to cell death. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide also induces vascular permeability, which can lead to the death of endothelial cells and disruption of the blood supply to tumors.
Advantages and Limitations for Lab Experiments
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that can be easily synthesized in large quantities. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has also been extensively studied in preclinical models and has shown promising results as an antitumor agent. However, N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has several limitations for use in lab experiments. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has poor solubility in water, which can make it difficult to administer in animal models. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide also has a short half-life in vivo, which can limit its effectiveness as an antitumor agent.
Future Directions
For the development of N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide include improving its solubility and pharmacokinetic properties, investigating its potential in combination with other chemotherapeutic agents or immunotherapies, and further elucidating its mechanism of action.
Synthesis Methods
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-methoxyphenylacetic acid with phosgene to form the corresponding acid chloride. This intermediate is then treated with phthalic anhydride to form the dioxoisoindole ring system. The final product is obtained by reacting the dioxoisoindole intermediate with ammonia.
Scientific Research Applications
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications as an antitumor agent. Preclinical studies have shown that N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide exhibits antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-11-7-5-10(6-8-11)9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAYAXRWNWPESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660216.png)

![3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2660221.png)


![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2660226.png)



![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2660233.png)

